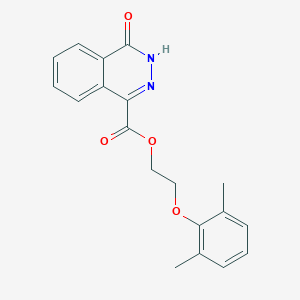![molecular formula C13H21N3O2S B7562127 2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds called thiol-reactive reagents, which are used to modify proteins and other biomolecules. MTSEA has been used in a variety of research applications, including protein structure and function studies, drug discovery, and cell signaling research.
作用机制
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide is a thiol-reactive reagent, which means it can react with thiol groups on proteins and other biomolecules. Specifically, this compound reacts with cysteine residues, which are commonly found in proteins. The reaction between this compound and cysteine residues can lead to the modification of protein structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In protein structure and function studies, this compound can modify the activity of specific cysteine residues, which can lead to changes in protein structure and function. In drug discovery research, this compound can modify the activity of enzymes and other biomolecules, which can lead to the discovery of new drugs. Additionally, this compound has been shown to have effects on cell signaling pathways, which can lead to changes in cell behavior.
实验室实验的优点和局限性
One advantage of using 2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide in lab experiments is that it is a highly specific reagent that can target specific cysteine residues in proteins. Additionally, this compound is relatively easy to use and can be applied to a variety of research applications. However, there are also limitations to using this compound in lab experiments. For example, this compound can only react with cysteine residues, which limits its applicability to research on other types of biomolecules. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
未来方向
There are many future directions for research on 2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide. One direction is to further explore the use of this compound in drug discovery research. Specifically, researchers could investigate the potential of this compound to modify the activity of specific enzymes and other biomolecules that are involved in disease processes. Another direction is to explore the use of this compound in cell signaling research. Specifically, researchers could investigate the role of specific signaling pathways in cells and how they are affected by this compound. Finally, researchers could investigate the use of this compound in other types of biomolecules, such as lipids and carbohydrates, to expand its applicability to a wider range of research applications.
合成方法
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide can be synthesized by reacting 2,6-dimethylmorpholine-4-carboxylic acid with thioacetic acid followed by reaction with 2-amino-4-methyl-1,3-thiazole. The final product is purified by column chromatography.
科学研究应用
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide has been used in a variety of scientific research applications. One of its most common uses is in protein structure and function studies. This compound can react with cysteine residues in proteins, which allows researchers to study the role of specific cysteine residues in protein structure and function. This compound has also been used in drug discovery research, as it can modify the activity of enzymes and other biomolecules. Additionally, this compound has been used in cell signaling research to study the role of specific signaling pathways in cells.
属性
IUPAC Name |
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-8-7-19-12(14-8)11(4)15-13(17)16-5-9(2)18-10(3)6-16/h7,9-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKBVHRTPMILCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC(C)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)
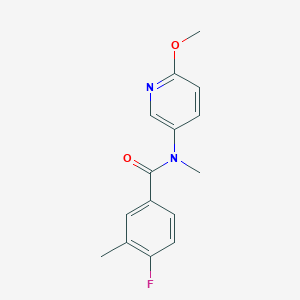
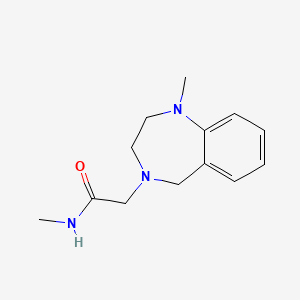
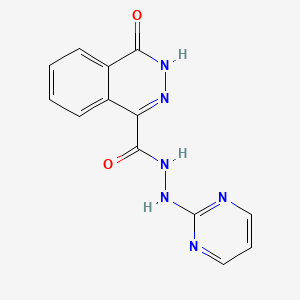
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
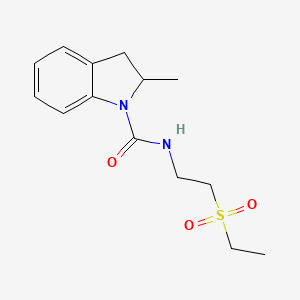
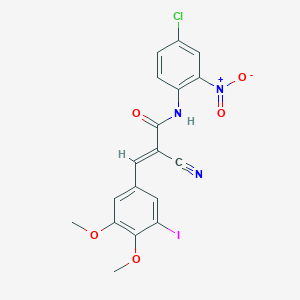
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
